![molecular formula C12H24N2O3S2 B12944722 N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[45]decan-4-yl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, which can be achieved through a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions . The reaction conditions often require the use of a Dean–Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted spirocyclic compounds. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decan-4-yl carboxamide: Studied for its antiviral properties.
Spiro[4.5]decanone derivatives: Investigated as inhibitors of prolyl hydroxylase domains.
Uniqueness
N-((S)-2,2-Dioxido-2-thia-8-azaspiro[45]decan-4-yl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a spirocyclic core and sulfinamide group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H24N2O3S2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-[(4S)-2,2-dioxo-2λ6-thia-8-azaspiro[4.5]decan-4-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H24N2O3S2/c1-11(2,3)18(15)14-10-8-19(16,17)9-12(10)4-6-13-7-5-12/h10,13-14H,4-9H2,1-3H3/t10-,18?/m1/s1 |
InChI-Schlüssel |
VBRMEAQPNWIQHR-DMPGVRBJSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@@H]1CS(=O)(=O)CC12CCNCC2 |
Kanonische SMILES |
CC(C)(C)S(=O)NC1CS(=O)(=O)CC12CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


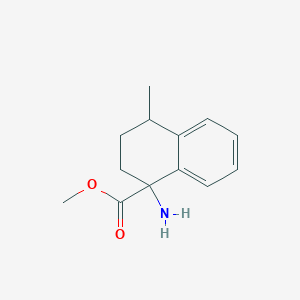

![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12944651.png)
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
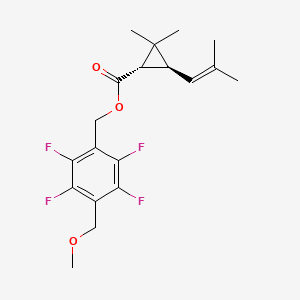
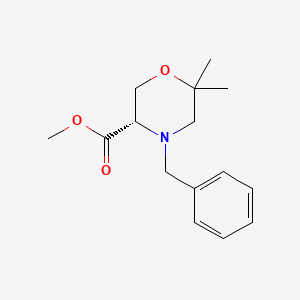
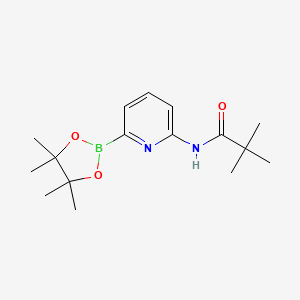

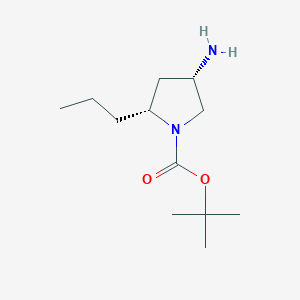
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
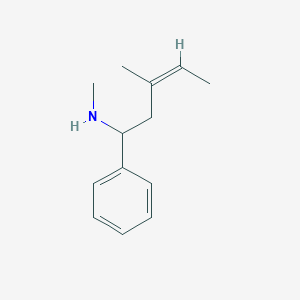
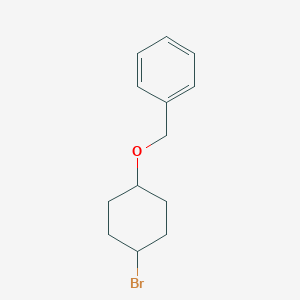

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
